molecular formula C17H10F4 B11838698 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene

1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene

Cat. No.: B11838698
M. Wt: 290.25 g/mol
InChI Key: FYPXWTWWAWXKDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene is an organic compound that belongs to the class of aromatic hydrocarbons. It is characterized by the presence of a naphthalene ring substituted with a fluoro group and a trifluoromethylphenyl group.

Preparation Methods

The synthesis of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles (e.g., amines, thiols). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene in various applications involves its ability to participate in electron transfer processes and form stable intermediates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as an electrophile or nucleophile in various reactions, while in material science, its electronic properties are exploited to enhance the performance of organic electronic devices .

Comparison with Similar Compounds

1-Fluoro-4-(3-(trifluoromethyl)phenyl)naphthalene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic properties and reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C17H10F4

Molecular Weight

290.25 g/mol

IUPAC Name

1-fluoro-4-[3-(trifluoromethyl)phenyl]naphthalene

InChI

InChI=1S/C17H10F4/c18-16-9-8-13(14-6-1-2-7-15(14)16)11-4-3-5-12(10-11)17(19,20)21/h1-10H

InChI Key

FYPXWTWWAWXKDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.